molecular formula C6H12O7 B122671 Gluconic acid CAS No. 157663-13-3

Gluconic acid

Cat. No.: B122671
CAS No.: 157663-13-3
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-KLVWXMOXSA-N
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Description

L-Gluconic acid is an organic compound with the molecular formula C6H12O7. It is a white crystalline solid that forms the gluconate anion in neutral aqueous solutions. This compound is widely found in nature, occurring in fruits, honey, and wine. It is known for its role in various biochemical processes and its applications in different industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which subsequently hydrolyzes to form gluconic acid . The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]

Industrial Production Methods: Industrial production of L-Gluconic acid often involves microbial fermentation using fungi or bacteria such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to this compound under controlled conditions. The process is cost-effective and allows for the recycling and reuse of microbial cells .

Chemical Reactions Analysis

Types of Reactions: L-Gluconic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to glucaric acid.

    Reduction: It can be reduced to gluconolactone.

    Substitution: It can form esters and salts with different cations.

Common Reagents and Conditions:

    Oxidation: Catalysts such as platinum or palladium are used in the presence of oxygen.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Reacts with bases to form gluconate salts.

Major Products:

Scientific Research Applications

Production Methods

Gluconic acid is primarily produced through microbial fermentation, utilizing various microorganisms such as Aspergillus niger and Gluconobacter species. The fermentation process can employ different carbon sources, including agricultural byproducts, which enhances sustainability and cost-effectiveness. The following table summarizes the primary production methods for this compound:

Production Method Microorganisms Substrates Used Yield
Fermentation Aspergillus nigerCorn starch, grape mustHigh yield
Enzymatic Catalysis Glucose oxidaseGlucoseModerate yield
Electrochemical Synthesis Various catalystsGlucoseVariable yield

Industrial Applications

This compound and its derivatives find extensive use in several industries:

  • Food Industry : Used as a food additive and flavoring agent, this compound enhances the taste of products like sherbets and can reduce fat absorption in baked goods .
  • Pharmaceuticals : GA acts as a chelating agent in drug formulations, improving the solubility and bioavailability of certain medications .
  • Construction : Sodium gluconate is utilized as a concrete additive to enhance workability and extend setting time .
  • Agriculture : It serves as a biostimulant and chelating agent for micronutrients in fertilizers, improving nutrient uptake by plants .

Health Benefits

Recent studies indicate that this compound may have potential health benefits, particularly in cancer treatment. Research suggests that gluconate can inhibit tumor growth by blocking citrate uptake in cancer cells . Furthermore, GA's role in modulating gut microbiota through metabolomic interactions has been highlighted, showcasing its importance in gut health .

Case Studies

  • Microbial Production Optimization : A study demonstrated that using agro-industrial byproducts as substrates for GA production not only reduced costs but also increased yields significantly. This approach utilized Aureobasidium pullulans, resulting in an efficient fermentation process that produced high-quality this compound .
  • Application in Food Products : In a controlled trial, the addition of this compound to low-fat doughnut formulations resulted in reduced fat absorption during frying without compromising taste or texture. This application highlights GA's potential to enhance food quality while promoting healthier options .

Mechanism of Action

L-Gluconic acid exerts its effects primarily through its ability to chelate metal ions. It forms stable complexes with various metal ions, which can be utilized in different biochemical and industrial processes. The molecular targets include calcium, iron, and other metal ions, and the pathways involved are related to metal ion transport and stabilization .

Comparison with Similar Compounds

L-Gluconic acid can be compared with other similar compounds such as:

    Glucaric acid: An oxidized form of gluconic acid with additional carboxylic groups.

    Gluconolactone: A lactone form of this compound, which can be hydrolyzed back to this compound.

    Glucuronic acid: Similar in structure but differs in the oxidation state and functional groups.

Uniqueness: L-Gluconic acid is unique due to its ability to form stable gluconate salts and its widespread occurrence in nature. Its versatility in forming complexes with metal ions makes it valuable in various applications .

Biological Activity

Gluconic acid, a mild organic acid derived from glucose through enzymatic oxidation, has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its antimicrobial properties, potential as a biomarker for health conditions, and its role in plant growth promotion and stress alleviation.

Overview of this compound

This compound (C₆H₁₂O₇) is produced naturally by various microorganisms, including bacteria and fungi. It is recognized for its applications in food, pharmaceuticals, and biotechnology. The production of this compound primarily occurs through the oxidation of glucose facilitated by enzymes such as glucose oxidase and glucose dehydrogenase.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted the antimicrobial activity of this compound produced by the bacterium Gluconacetobacter diazotrophicus Pal5. This strain showed a broad antagonistic spectrum against both Gram-positive and Gram-negative bacteria, although eukaryotic microorganisms displayed more resistance to inhibition by this compound . The presence of other organic acids can modify this inhibition, indicating a complex interaction within microbial communities.

Table 1: Antimicrobial Spectrum of this compound

Microbial TypeSensitivity to this compound
Gram-positive BacteriaSensitive
Gram-negative BacteriaSensitive
Eukaryotic MicroorganismsMore Resistant

This compound as a Biomarker

Recent studies have identified this compound as a potential race-specific biomarker for hypertension and stroke risk, particularly in Black adults. An analysis conducted at the International Stroke Conference 2023 indicated that higher levels of this compound were associated with increased risks of ischemic stroke and hypertension among this demographic . The study utilized data from the REGARDS cohort, demonstrating that this compound could mediate significant associations between lifestyle factors and cardiovascular risks.

Key Findings from the REGARDS Study

  • Association with Hypertension : Odds ratio (OR) for hypertension in Black adults was 1.86 (95% CI: 1.39-2.47).
  • Association with Ischemic Stroke : Hazard ratio (HR) for ischemic stroke was 1.53 (95% CI: 1.28-1.81).
  • Mediation Effect : this compound mediated 25.4% of the association between hypertension and ischemic stroke .

Role in Plant Growth Promotion

This compound plays a crucial role in plant growth promotion by enhancing nutrient availability through solubilization processes. A study focusing on Pseudomonas fluorescens CHA0 revealed that this compound production was linked to the solubilization of inorganic phosphates, which are vital for plant nutrition . Furthermore, this compound has been shown to alleviate aluminum toxicity in plants, thereby promoting root growth under stressful conditions .

Table 2: Effects of this compound on Plant Growth

ParameterEffect
Phosphate SolubilizationIncreased availability
Aluminum Toxicity AlleviationEnhanced root growth

Case Studies on this compound Applications

  • Microbial Production : Research indicates that microbial fermentation is a favored method for producing this compound using various carbon sources, including glucose hydrolysates .
  • Antifungal Properties : Studies have shown that this compound production in Pseudomonas fluorescens contributes to antifungal activity against root pathogens, enhancing crop resilience .
  • Health Implications : The identification of this compound as a biomarker opens avenues for improving dietary habits and managing cardiovascular health among specific populations .

Properties

CAS No.

157663-13-3

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1

InChI Key

RGHNJXZEOKUKBD-KLVWXMOXSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Color/Form

NEEDLES
WHITE POWDER
NEEDLES FROM ETHANOL & ETHER
CRYSTALS

density

greater than 1 at 68 °F (USCG, 1999)
1.24 @ 25 °C/4 °C
1.23 g/cm³

melting_point

131.0 °C
131 °C
113-118°C

Key on ui other cas no.

133-42-6
526-95-4
10361-31-6

physical_description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
Liquid
Colourless to light yellow, clear syrupy liquid
Solid
WHITE CRYSTALLINE POWDER.

Pictograms

Irritant

Related CAS

10101-21-0 (strontium[2:1] salt)
10361-31-6 (unspecified ammonium salt)
13005-35-1 (unspecified copper salt)
14906-97-9 (unspecified hydrochloride salt)
22830-45-1 (unspecified iron(+2) salt dihydrate)
299-27-4 (mono-potassium salt)
35087-77-5 (unspecified potassium salt)
35984-19-1 (unspecified tin(+2) salt)
3632-91-5 (magnesium[2:1] salt)
527-07-1 (mono-hydrochloride salt)
60007-93-4 (aluminum[3:1] salt)
60816-70-8 (mono-lithium salt)
6485-39-8 (manganese[2:1] salt)
82139-35-3 (unspecified zinc salt)

shelf_life

TURNS YELLOW ON EXPOSURE TO LIGHT

solubility

1.61 M
IN WATER: 31.6 G/100 ML @ 25 °C;  SLIGHTLY SOL IN ALCOHOL;  PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS
FREELY SOL IN WATER;  SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS
316 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 100 (good)

Synonyms

oron gluconate
D-gluconate
D-gluconic acid
dextronic acid
gluconate
gluconic acid
gluconic acid, (113)indium-labeled
gluconic acid, (14)C-labeled
gluconic acid, (159)dysprosium-labeled salt
gluconic acid, (99)technecium (5+) salt
gluconic acid, 1-(14)C-labeled
gluconic acid, 6-(14)C-labeled
gluconic acid, aluminum (3:1) salt
gluconic acid, ammonium salt
gluconic acid, calcium salt
gluconic acid, cesium(+3) salt
gluconic acid, cobalt (2:1) salt
gluconic acid, copper salt
gluconic acid, Fe(+2) salt, dihydrate
gluconic acid, lanthanum(+3) salt
gluconic acid, magnesium (2:1) salt
gluconic acid, manganese (2:1) salt
gluconic acid, monolithium salt
gluconic acid, monopotassium salt
gluconic acid, monosodium salt
gluconic acid, potassium salt
gluconic acid, sodium salt
gluconic acid, strontium (2:1) salt
gluconic acid, tin(+2) salt
gluconic acid, zinc salt
lithium gluconate
magnerot
magnesium gluconate
maltonic acid
manganese gluconate
pentahydroxycaproic acid
sodium gluconate
zinc gluconate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gluconic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gluconic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gluconic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gluconic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gluconic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gluconic acid

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